13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
CAS No.: 2034273-99-7
Cat. No.: VC4928990
Molecular Formula: C17H15ClN4O2
Molecular Weight: 342.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034273-99-7 |
|---|---|
| Molecular Formula | C17H15ClN4O2 |
| Molecular Weight | 342.78 |
| IUPAC Name | 13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
| Standard InChI | InChI=1S/C17H15ClN4O2/c1-20-7-2-3-14(20)17(24)21-8-6-13-12(10-21)16(23)22-9-11(18)4-5-15(22)19-13/h2-5,7,9H,6,8,10H2,1H3 |
| Standard InChI Key | GYTUTOPZRSXWDC-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Introduction
Synthesis Pathways
The synthesis of this compound likely involves multi-step reactions, including:
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Formation of the Triazatricyclic Core:
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Cyclization of precursor molecules containing amine and carbonyl functionalities.
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Use of catalysts such as Lewis acids to promote ring closure.
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Introduction of Chlorine:
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Chlorination at position 13 using reagents like thionyl chloride or N-chlorosuccinimide (NCS).
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Attachment of Pyrrole Carbonyl Group:
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Acylation reactions involving pyrrole derivatives and acid chlorides.
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Spectroscopic Characterization
To confirm the structure, the following spectroscopic techniques are essential:
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NMR Spectroscopy:
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Proton () NMR: Signals from aromatic protons on the pyrrole ring and triazatricyclic core.
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Carbon () NMR: Distinct signals for carbonyl carbons and aromatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to (M+1 for protonated species).
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IR Spectroscopy:
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Peaks around 1700 cm for carbonyl groups.
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Aromatic C-H stretching near 3100 cm.
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Potential Applications
The compound’s structure suggests several areas of application:
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Medicinal Chemistry:
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The triazatricyclic framework is often explored for antimicrobial, anticancer, or anti-inflammatory properties.
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The pyrrole moiety could interact with biological targets through hydrogen bonding or π-π interactions.
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Material Science:
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Rigid aromatic systems like this can be used in organic semiconductors or as precursors for polymers.
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Catalysis:
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Chlorinated heterocycles are known to act as ligands in metal-catalyzed reactions.
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Biological Activity
Although no specific studies on this compound are available, related structures indicate potential biological relevance:
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Antimicrobial Activity: Chlorinated heterocycles often exhibit activity against bacterial strains.
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Enzyme Inhibition: The pyrrole group may mimic natural substrates in enzymatic pathways.
Research Gaps
Further studies are needed to explore:
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Detailed synthetic routes with optimized yields.
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Comprehensive biological assays to determine pharmacological potential.
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Computational studies (e.g., molecular docking) to predict interactions with biomolecules.
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